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molecular formula C2H8N2O6 B3267837 hydroxyazanium;oxalate CAS No. 4682-08-0

hydroxyazanium;oxalate

Cat. No. B3267837
M. Wt: 156.1 g/mol
InChI Key: YIVSWULVVGTVFT-UHFFFAOYSA-L
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Patent
US04707294

Procedure details

A solution of hydroxylamine in methanol (680 mL) as in Example 27 was used (pH 11.8). Conc. H2SO4 was slowly added to adjust the pH to 8.0 and the thin white precipitat formed was filtered off and the clear filtrate placed in a 1 liter Erlenmeyer flask. A magnetic stirring bar was introduced and the flask was placed in an ice-water bath. Oxalic acid (45 g; 0.5 mol) dissolved in methanol (100 mL) was slowly added with cooling and stirring. A thick white slurry was produced and this was filtered and the crude white solid (84.8 g) was collected. A portion (25 g) of this solid was recrystallized from hot water to produce white crystalline hydroxylammonium oxalate (M.P. 192° C. with decomposition). Yield 94.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
680 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].OS(O)(=O)=O.[C:8]([OH:13])(=[O:12])[C:9]([OH:11])=[O:10]>CO>[C:8]([O-:13])(=[O:12])[C:9]([O-:11])=[O:10].[OH:2][NH3+:1].[OH:2][NH3+:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
680 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the thin white precipitat
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
A magnetic stirring bar was introduced
CUSTOM
Type
CUSTOM
Details
the flask was placed in an ice-water bath
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
A thick white slurry was produced
FILTRATION
Type
FILTRATION
Details
this was filtered
CUSTOM
Type
CUSTOM
Details
the crude white solid (84.8 g) was collected
CUSTOM
Type
CUSTOM
Details
A portion (25 g) of this solid was recrystallized from hot water

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].O[NH3+].O[NH3+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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